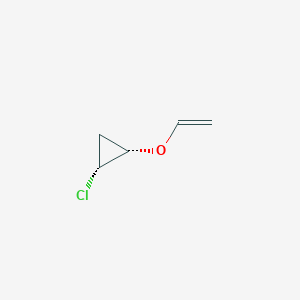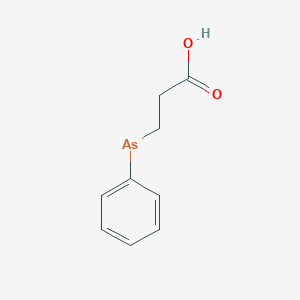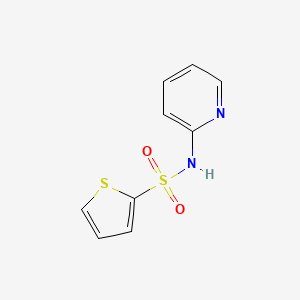
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a propyl chain, and a diethylaminoacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene, propyl bromide, and diethylaminoacetic acid.
Formation of Intermediate: The 3,4-dichlorobenzene undergoes a Friedel-Crafts alkylation with propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(3,4-dichlorophenyl)propane.
Amidation Reaction: The intermediate 1-(3,4-dichlorophenyl)propane is then reacted with diethylaminoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxylated or aminated derivatives.
科学的研究の応用
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to understand its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(1-(3,4-Dichlorophenyl)propyl)-2-(dimethylamino)acetamide
- N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)propionamide
- N-(1-(3,4-Dichlorophenyl)ethyl)-2-(diethylamino)acetamide
Uniqueness
N-(1-(3,4-Dichlorophenyl)propyl)-2-(diethylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its lipophilicity, while the diethylaminoacetamide moiety contributes to its potential pharmacological activity. This combination makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
42176-43-2 |
|---|---|
分子式 |
C15H22Cl2N2O |
分子量 |
317.3 g/mol |
IUPAC名 |
N-[1-(3,4-dichlorophenyl)propyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-4-14(11-7-8-12(16)13(17)9-11)18-15(20)10-19(5-2)6-3/h7-9,14H,4-6,10H2,1-3H3,(H,18,20) |
InChIキー |
BYEXFDAOAUMJMV-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)


![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)





